Dechloro desloratadine CAS 38092-95-4 chemical structure
Dechloro desloratadine CAS 38092-95-4 chemical structure
An In-Depth Technical Guide to Dechloro desloratadine (CAS 38092-95-4): Structure, Significance, and Analytical Control
Executive Summary
This technical guide provides a comprehensive overview of Dechloro desloratadine (CAS 38092-95-4), a critical process-related impurity and potential degradant of the second-generation antihistamine, Desloratadine. Intended for researchers, analytical scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, and its significance within the pharmaceutical landscape. We will explore its likely formation pathways and present a detailed, field-proven analytical strategy for its detection and control, with a focus on High-Performance Liquid Chromatography (HPLC). The causality behind methodological choices is explained to provide actionable insights for robust drug quality control and regulatory compliance.
Introduction: The Significance of Dechloro desloratadine in Pharmaceutical Analysis
Desloratadine, the primary active metabolite of loratadine, is a potent and non-sedating H1 receptor antagonist widely used in the treatment of allergic conditions.[1][2] Its therapeutic success and widespread use necessitate stringent quality control to ensure patient safety and product efficacy. A crucial aspect of this control is the identification and management of impurities that may arise during synthesis or storage.
Dechloro desloratadine has been identified as a key impurity associated with Desloratadine.[3][4] As its name suggests, it is the structural analogue of Desloratadine lacking the chlorine atom on the tricyclic ring system. The study and control of such impurities are not merely academic exercises; they are fundamental to drug development and mandated by regulatory bodies worldwide.[5] Any substance co-administered with an Active Pharmaceutical Ingredient (API) must be considered for its potential pharmacological and toxicological effects. Therefore, a thorough understanding of Dechloro desloratadine's structure, formation, and quantification is essential for any team working with Desloratadine.
Physicochemical Properties and Chemical Structure
Core Chemical Identity
A precise understanding of a molecule's identity is the foundation of all further scientific investigation. The key identifiers for Dechloro desloratadine are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 38092-95-4 | [3][6][7] |
| IUPAC Name | 4-(5,6-Dihydro-11H-benzo[4][6]cyclohepta[1,2-b]pyridin-11-ylidene)-piperidine | [6][8] |
| Synonyms | N-Desmethyl Azatadine, Desloratadine Impurity A | [7][8] |
| Molecular Formula | C19H20N2 | [6][7][9] |
| Molecular Weight | 276.38 g/mol | [6][8][9] |
Structural Elucidation
The chemical structure of Dechloro desloratadine is central to understanding its properties and its relationship to the parent drug.
Caption: 2D structure of Dechloro desloratadine.
The defining structural difference between Dechloro desloratadine and Desloratadine is the absence of the chlorine atom at the C-8 position of the benzo[4][6]cyclohepta[1,2-b]pyridine core. This seemingly minor modification has significant implications for its chromatographic behavior and necessitates specific analytical methods for its resolution from the API.
Caption: Key structural difference between the impurity and the parent drug.
Formation and Synthetic Considerations
Understanding the origin of an impurity is critical to controlling its presence. Dechloro desloratadine can emerge from two primary pathways:
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Process-Related Impurity: It may be carried over from starting materials. If the precursors used in the synthesis of Desloratadine contain a non-chlorinated analogue, this can lead to the formation of Dechloro desloratadine as a final product byproduct.
-
Degradation Product: Desloratadine compositions can be susceptible to degradation, particularly in the presence of certain excipients or under specific pH and temperature conditions, potentially leading to the formation of impurities like Dechloro desloratadine.[4]
The control strategy must therefore encompass both rigorous testing of raw materials and comprehensive stability studies of the final drug product.
Caption: Potential formation pathways for Dechloro desloratadine.
Analytical Control Strategy
A robust analytical method is required to ensure that Dechloro desloratadine is maintained below acceptable safety thresholds. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for this purpose.
Rationale for Control
The primary driver for controlling any impurity is patient safety. Without dedicated toxicological studies, the biological activity of Dechloro desloratadine is unknown. Therefore, regulatory guidelines mandate that such impurities be controlled to the lowest practical levels. The United States Pharmacopeia (USP) explicitly lists Dechloro desloratadine in its monograph for Desloratadine Tablets, assigning it a specific relative retention time, underscoring its regulatory significance.[10]
Chromatographic Separation: A Validated Protocol
The goal of the HPLC method is to achieve baseline separation between the main Desloratadine peak and all related impurities, including Dechloro desloratadine.
Experimental Protocol: RP-HPLC for Desloratadine Impurity Profiling
-
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: A C18 stationary phase is the workhorse for this type of separation due to its hydrophobicity, which provides excellent retention and resolution for the tricyclic structures of Desloratadine and its analogues. A typical dimension is 4.6 mm x 150-250 mm with a 5 µm particle size.[5][11][12]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer (e.g., Mobile Phase A): 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.[10] The acidic pH ensures that the amine functionalities on both molecules are consistently protonated, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the column packing.
-
Organic Modifier (e.g., Mobile Phase B): Acetonitrile or Methanol.[10][12] These are used to elute the compounds from the C18 column. The ratio of A to B determines the retention time.
-
-
Column Temperature: 30 °C.[10] Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection: UV detection at 241 nm or 282 nm.[10][11] A DAD is preferred as it allows for peak purity analysis.
-
Injection Volume: 20 µL.[10]
-
-
Standard and Sample Preparation:
-
Diluent: A mixture of methanol and water (e.g., 90:10) is typically effective.[10]
-
Standard Solution: Prepare a solution of USP Desloratadine RS and a qualified reference standard of Dechloro desloratadine in the diluent.
-
Sample Solution: Accurately weigh and dissolve the drug substance or product in the diluent to a known concentration (e.g., 0.2 mg/mL of Desloratadine).[10] Sonication may be required to ensure complete dissolution.[13]
-
-
Analysis and System Suitability:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solution to verify system suitability. Key parameters include the resolution between Desloratadine and Dechloro desloratadine, peak tailing (typically NMT 2.0), and precision of replicate injections (RSD NMT 2.0%).[10]
-
Once the system is deemed suitable, inject the sample solutions.
-
Expected Elution Order: Due to its lower hydrophobicity (absence of the chloro group), Dechloro desloratadine will elute before Desloratadine . The USP monograph notes a relative retention time of approximately 0.37 for Dechloro desloratadine relative to Desloratadine (1.00).[10]
-
Method Validation Principles
To be trustworthy, the protocol described above must be fully validated according to ICH guidelines. This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: A proportional relationship between the concentration and the detector response over a defined range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
Spectroscopic Identification
While HPLC is used for quantification, the unequivocal identification of the impurity standard relies on spectroscopic methods. Certificates of analysis for Dechloro desloratadine reference standards confirm its structure using techniques such as Mass Spectrometry (MS) to verify the molecular weight, Infrared (IR) spectroscopy for functional group analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for a definitive structural map.[14]
Conclusion
Dechloro desloratadine (CAS 38092-95-4) is more than a minor molecular variant; it is a critical quality attribute in the manufacturing of Desloratadine. Its control is a direct reflection of a manufacturer's command over their synthetic process and their commitment to drug safety. For scientists in the field, a thorough understanding of its structure, origins, and analysis is indispensable. The implementation of a robust, validated RP-HPLC method, grounded in the principles outlined in this guide, provides the necessary tool to ensure that this impurity is monitored effectively, safeguarding the quality and integrity of the final pharmaceutical product.
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